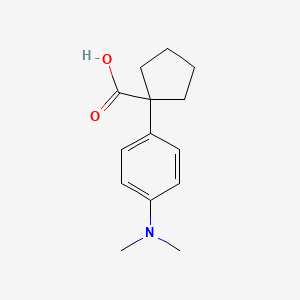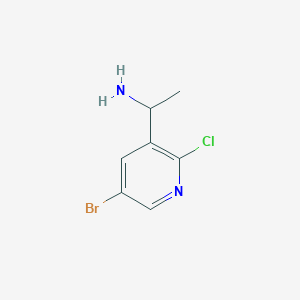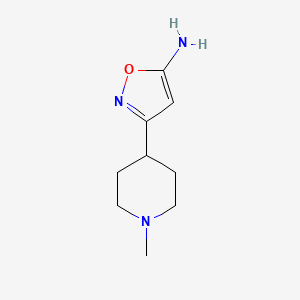![molecular formula C8H8ClN3O B13571880 (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol is a chemical compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a chloro-substituted pyrrolopyrimidine ring and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.
Alcohol Addition: The ethan-1-ol moiety is introduced through a nucleophilic substitution reaction, where an appropriate alcohol derivative reacts with the chloro-substituted pyrrolopyrimidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chloro-substituted position, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives
Reduction: Dechlorinated products
Substitution: Various substituted pyrrolopyrimidine derivatives
Aplicaciones Científicas De Investigación
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol involves its interaction with specific molecular targets. The chloro-substituted pyrrolopyrimidine ring can bind to active sites of enzymes or receptors, modulating their activity. The ethan-1-ol moiety may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact molecular pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-{4-bromo-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
- (1S)-1-{4-fluoro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
- (1S)-1-{4-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
Uniqueness
The uniqueness of (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol lies in its specific chloro substitution, which imparts distinct chemical reactivity and biological activity. Compared to its bromo, fluoro, and methyl analogs, the chloro derivative may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H8ClN3O |
|---|---|
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
(1S)-1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C8H8ClN3O/c1-4(13)5-2-10-8-6(5)7(9)11-3-12-8/h2-4,13H,1H3,(H,10,11,12)/t4-/m0/s1 |
Clave InChI |
GPMALAUIKWUOTR-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C1=CNC2=C1C(=NC=N2)Cl)O |
SMILES canónico |
CC(C1=CNC2=C1C(=NC=N2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


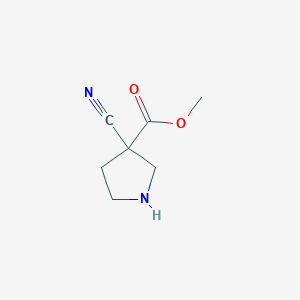

![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13571815.png)
![N-[1-(1H-1,3-Benzodiazol-2-YL)-3-(methylsulfanyl)propyl]-3-methylfuran-2-carboxamide](/img/structure/B13571820.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13571821.png)
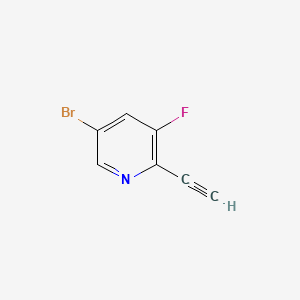
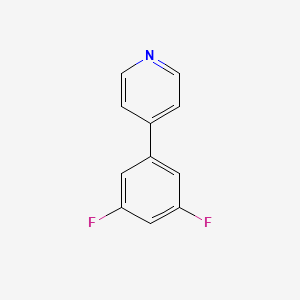
![Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)

![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)

